molecular formula C9H9ClN2O4 B2948861 2-Chloroethyl (3-nitrophenyl)carbamate CAS No. 98993-59-0

2-Chloroethyl (3-nitrophenyl)carbamate

Cat. No.: B2948861
CAS No.: 98993-59-0
M. Wt: 244.63
InChI Key: GJFUZJAIXRKMEV-UHFFFAOYSA-N
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Description

2-Chloroethyl (3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H9ClN2O4 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl (3-nitrophenyl)carbamate typically involves the reaction of 3-nitrophenyl isocyanate with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

3-Nitrophenyl isocyanate+2-Chloroethanol2-Chloroethyl (3-nitrophenyl)carbamate\text{3-Nitrophenyl isocyanate} + \text{2-Chloroethanol} \rightarrow \text{this compound} 3-Nitrophenyl isocyanate+2-Chloroethanol→2-Chloroethyl (3-nitrophenyl)carbamate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl (3-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azidoethyl (3-nitrophenyl)carbamate.

    Reduction: The major product is 2-chloroethyl (3-aminophenyl)carbamate.

    Hydrolysis: The products are 3-nitroaniline and 2-chloroethanol.

Scientific Research Applications

2-Chloroethyl (3-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl (3-nitrophenyl)carbamate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential inhibition of enzymatic activity or disruption of cellular processes. The nitrophenyl group may also contribute to its biological activity through redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl (4-nitrophenyl)carbamate
  • 2-Chloroethyl (2-nitrophenyl)carbamate
  • 2-Chloroethyl (3-aminophenyl)carbamate

Uniqueness

2-Chloroethyl (3-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of particular interest in research.

Properties

IUPAC Name

2-chloroethyl N-(3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-4-5-16-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFUZJAIXRKMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98993-59-0
Record name 2-CHLOROETHYL N-(3-NITROPHENYL)CARBAMATE
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